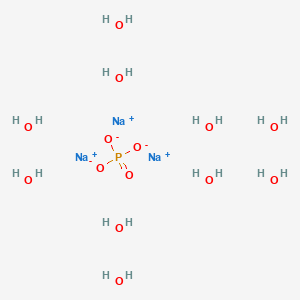
1,2-Dithiane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dithiane-4-carboxylic acid is a chemical compound that is widely used in scientific research due to its unique properties. This compound has been found to have a wide range of applications in various fields of research, including organic chemistry, biochemistry, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1,2-Dithiane-4-carboxylic acid is widely used in scientific research due to its unique properties. It has been found to be an effective reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used as a protecting group for aldehydes and ketones in organic synthesis.
Wirkmechanismus
The mechanism of action of 1,2-Dithiane-4-carboxylic acid is not well understood. However, it is believed to act as a nucleophile in organic reactions, particularly in the formation of heterocyclic compounds. It can also act as a carbonyl protecting group by forming a cyclic acetal with aldehydes and ketones.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1,2-Dithiane-4-carboxylic acid. However, it has been found to be non-toxic and non-carcinogenic in animal studies. It is also stable under physiological conditions, making it a suitable reagent for biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Dithiane-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable under physiological conditions, making it suitable for biological applications. However, it has limited solubility in water, which can limit its use in aqueous reactions.
Zukünftige Richtungen
There are several future directions for the use of 1,2-Dithiane-4-carboxylic acid in scientific research. One area of interest is its potential use in the synthesis of novel heterocyclic compounds. It may also have applications in medicinal chemistry, particularly in the development of new drugs. Additionally, further studies are needed to understand its mechanism of action and potential biochemical and physiological effects.
Conclusion:
In conclusion, 1,2-Dithiane-4-carboxylic acid is a chemical compound with unique properties that make it a valuable reagent in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications in various fields of research.
Synthesemethoden
The synthesis of 1,2-Dithiane-4-carboxylic acid involves the reaction of 1,2-dithiolane with maleic anhydride in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction, which results in the formation of the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
14091-99-7 |
|---|---|
Produktname |
1,2-Dithiane-4-carboxylic acid |
Molekularformel |
C5H8O2S2 |
Molekulargewicht |
164.3 g/mol |
IUPAC-Name |
dithiane-4-carboxylic acid |
InChI |
InChI=1S/C5H8O2S2/c6-5(7)4-1-2-8-9-3-4/h4H,1-3H2,(H,6,7) |
InChI-Schlüssel |
YOKHUQHEMRAAMT-UHFFFAOYSA-N |
SMILES |
C1CSSCC1C(=O)O |
Kanonische SMILES |
C1CSSCC1C(=O)O |
Synonyme |
1,2-Dithiane-4-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















